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Compound of Interest

Compound Name: 3,5-Dibromo-4-fluoropyridine

CAS No.: 1214384-54-9

Cat. No.: B1378402

Get Quote

Abstract
3,5-Dibromo-4-fluoropyridine (CAS: N/A for generic, specific isomers vary, but structure is

distinct) represents a "privileged scaffold" in medicinal chemistry due to its orthogonal reactivity

profile. The molecule offers three distinct vectors for diversification: the highly labile C4-fluorine

atom (susceptible to

), the C3/C5-bromine atoms (sites for metal-halogen exchange or cross-coupling), and the
pyridine nitrogen (capable of N-oxidation or salt formation). This guide provides validated
protocols for exploiting these vectors selectively, avoiding common pitfalls such as the
"Halogen Dance" or hydrolysis.

Molecular Profile & Reactivity Landscape
The utility of 3,5-dibromo-4-fluoropyridine lies in the electronic differentiation of its

substituents. The fluorine atom at C4 is activated by both the inductive effect of the adjacent

bromines and the electron-withdrawing nature of the pyridine ring.
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C4-Fluorine (

): The "softest" entry point. Displaced by amines, alkoxides, and thiols under mild conditions.

C3/C5-Bromine (Metallation/Coupling): The "hard" entry point. Accessible via Lithium-

Halogen exchange (kinetic control) or Pd-catalyzed coupling (thermodynamic control).

C2/C6-Proton (Deprotonation): The "latent" entry point. Acidic protons accessible via directed

ortho-metallation (DoM), though this competes with halogen exchange.

Visualization: Reactivity Map

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Figure 1: Orthogonal reactivity map highlighting the three primary functionalization vectors.

Protocol A: Nucleophilic Aromatic Substitution ( )
Target: Displacement of C4-Fluorine. Mechanism: Addition-Elimination via Meisenheimer

Complex.[1]

Rationale
The 3,5-dibromo substitution pattern makes the C4 position exceptionally electrophilic. Unlike

non-halogenated fluoropyridines, this substrate reacts with amines at room temperature or mild
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heating. Caution: Harsh conditions (high heat, strong hydroxide bases) can lead to hydrolysis

(formation of the pyridone) or double-substitution if the nucleophile is small.

Standard Operating Procedure (Amine Displacement)

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Step-by-Step:
Charge: To a reaction vial equipped with a stir bar, add 3,5-dibromo-4-fluoropyridine (1.0

equiv).

Dissolve: Add anhydrous DMF (5 mL per mmol substrate).

Activate: Add DIPEA (2.5 equiv). Stir for 5 minutes at RT.

Addition: Add the amine nucleophile (1.1 equiv) dropwise.

Note: If the amine is a hydrochloride salt, increase DIPEA to 3.5 equiv.

Reaction: Stir at Room Temperature (RT) for 4 hours.

QC Check: Pull aliquot for LCMS. If starting material remains, heat to 50°C for 2 hours.

Workup: Dilute with EtOAc. Wash 3x with water (to remove DMF) and 1x with brine. Dry over

.[1]

Purification: Flash chromatography (Hexane/EtOAc).
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Protocol B: Regioselective Lithium-Halogen
Exchange
Target: Functionalization of C3/C5 Bromine. Mechanism: Kinetic Li-Br exchange followed by

electrophilic quench.

Rationale
Direct deprotonation of this molecule is risky due to the "Halogen Dance" (base-catalyzed

migration of halogens). However, Lithium-Halogen exchange is faster than deprotonation at

cryogenic temperatures. Critical Constraint: This reaction must be performed after the C4-

fluorine has been substituted (e.g., with an alkoxy or amino group) or with extreme care, as n-

BuLi can attack the C4-F position directly (nucleophilic attack) rather than exchanging the

bromine. Recommendation: Perform

first.[1]

Standard Operating Procedure (Post- Substrate)

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Step-by-Step:
Setup: Flame-dry a 2-neck flask under Argon atmosphere.

Dissolve: Add the 4-substituted-3,5-dibromopyridine derivative (1.0 equiv) in anhydrous THF

(0.1 M).
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Cool: Cool the solution to -78°C and equilibrate for 15 minutes.

Exchange: Add n-BuLi (1.05 equiv) dropwise over 10 minutes via syringe pump.

Visual Cue: Solution often turns yellow/orange (lithiated species).

Incubate: Stir at -78°C for exactly 30 minutes. Do not extend time (risk of isomerization).

Quench: Add the electrophile (e.g., DMF for formylation) (1.5 equiv) rapidly.

Warm: Allow to warm to RT naturally over 1 hour.

Workup: Quench with saturated

. Extract with EtOAc.[1][2][3]

Protocol C: Suzuki-Miyaura Cross-Coupling
Target: C-C Bond formation at C3/C5. Mechanism: Pd(0) Catalytic Cycle (Oxidative Addition ->

Transmetallation -> Reductive Elimination).

Rationale
The C-Br bond is weaker than the C-F bond, allowing selective coupling at the bromine

positions while leaving the fluorine intact (if desired) or coupling after F-displacement.

Challenge: Pyridines are electron-deficient, making the oxidative addition of Pd(0) slower than

in benzenes. Use electron-rich ligands.

Standard Operating Procedure

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://pdf.benchchem.com/1331/Application_Notes_and_Protocols_Nucleophilic_Aromatic_Substitution_SNAr_Reactions_on_Fluoropyridines.pdf
https://www.chemicalbook.com/synthesis/3-5-dibromo-4-methylpyridine.htm
https://www.masterorganicchemistry.com/2018/08/20/nucleophilic-aromatic-substitution-nas/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1378402?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Step-by-Step:
Combine: In a microwave vial, mix Substrate (1.0 eq), Boronic Acid (1.2 eq), and Base (3.0

eq).

Solvent: Add Dioxane/Water mixture.

Degas: Sparge with Argon for 5 minutes.

Catalyst: Add Pd catalyst (0.05 eq / 5 mol%).

Seal & Heat: Cap vial and heat to 90°C for 4-12 hours.

Filter: Filter through a Celite pad to remove Pd black.

Workflow Logic & Safety
Sequential Functionalization Strategy
To maximize yield and purity, the order of operations is critical.

Step 1 (

): Install the C4 diversity element.

Step 2 (Coupling/Li): Functionalize the C3/C5 positions.
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Why? If you perform Suzuki coupling first, the basic conditions might hydrolyze the C4-F. If you

perform Lithiation first on the fluoro-substrate, n-BuLi might attack the C4 position (nucleophilic

attack) instead of exchanging the Br.

Workflow Diagram
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Figure 2: Recommended sequential workflow to avoid side reactions.

Safety & Handling
Lachrymator: Halogenated pyridines are often potent lachrymators and skin irritants. Handle

only in a fume hood.

Thermal Instability: While the molecule is stable at RT, reaction mixtures containing strong

bases can exotherm violently.

Waste: Segregate halogenated organic waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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